Pritelivir (AIC316, BAY 57-1293) is a novel antiviral compound that acts as a potent and selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex. [, , , ] This mechanism of action distinguishes it from traditional nucleoside analogues like acyclovir, which target the viral DNA polymerase. [, ] Pritelivir exhibits activity against both HSV-1 and HSV-2, including strains resistant to acyclovir and foscarnet. [, , , ]
While specific details about Pritelivir's molecular structure analysis are limited in the provided papers, its chemical name is N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. [] One paper mentions that the mechanism of action of Pritelivir and other helicase-primase inhibitors (HPIs) against helicase and primase has not been fully elucidated. []
Pritelivir inhibits the de novo synthesis of viral DNA by targeting the herpes simplex virus helicase-primase complex. [, , , , ] This mechanism differs from nucleoside analogues like acyclovir, which require activation by viral thymidine kinase and target viral DNA polymerase. [, ] Pritelivir's direct inhibition of viral replication in epithelial cells also indirectly limits downstream viral spread from neurons to genital keratinocytes, within genital ulcers, and from ulcer to new mucosal sites of infection. [] Unlike acyclovir, pritelivir's antiviral activity is not influenced by the viral replication cycle. []
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: